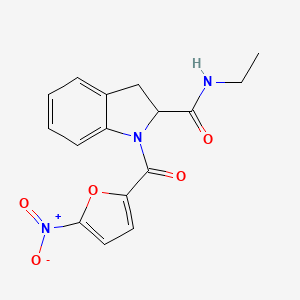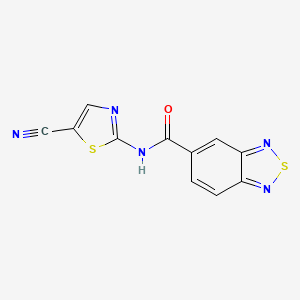![molecular formula C16H10Cl2N2O2S B2506565 3'-(3,4-Diclorofenil)-1,2-dihidroespiro[indol-3,2'-[1,3]tiazolidina]-2,4'-diona CAS No. 140234-12-4](/img/structure/B2506565.png)
3'-(3,4-Diclorofenil)-1,2-dihidroespiro[indol-3,2'-[1,3]tiazolidina]-2,4'-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.23. The purity is usually 95%.
BenchChem offers high-quality 3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado derivados del indol, incluidos aquellos que contienen la parte 3’-(3,4-diclorofenil), como agentes antivirales. Por ejemplo:
- Los estudios in vitro evaluaron la actividad antitumoral de compuestos relacionados contra células de cáncer gástrico (AGS y BGC-823). Algunos de estos derivados mostraron efectos inhibitorios prometedores .
- Si bien no está directamente relacionado con el compuesto especificado, los derivados del indol se han investigado para la actividad antibacteriana. La exploración adicional de estructuras similares puede revelar posibles agentes antibacterianos .
- Los derivados del indol, incluidos aquellos con características estructurales similares, se han estudiado como posibles agentes anti-VIH. Los estudios de acoplamiento molecular proporcionan información sobre sus interacciones con las proteínas del VIH-1 .
- 3’-(3,4-Diclorofenil)-5-(1H-indol-5-il)-1,2,4-oxadiazol fue sintetizado y probado como un posible inhibidor de la monoaminooxidasa (MAO) A y B humana. Comprender su impacto en el metabolismo de los neurotransmisores podría ser relevante para los trastornos neurológicos .
Actividad antiviral
Potencial antitumoral
Propiedades antibacterianas
Actividad anti-VIH
Inhibición de la monoaminooxidasa (MAO)
Mecanismo De Acción
Target of Action
The compound 3’-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have provided valuable insights for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the growth of harmful cells or pathogens, reduce inflammation, or regulate other biological processes .
Biochemical Pathways
Indole derivatives like this compound are synthesized after glycolysis from the glucosinolate structure . They are known to influence various cellular signaling pathways, which can lead to the regulation of apoptosis, cell cycle progression, and cell proliferation . .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, if the compound exhibits anticancer activity, it may inhibit the growth of cancer cells or induce apoptosis . If it has anti-inflammatory activity, it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-11-6-5-9(7-12(11)18)20-14(21)8-23-16(20)10-3-1-2-4-13(10)19-15(16)22/h1-7H,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLUUNOLDOCFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2506487.png)
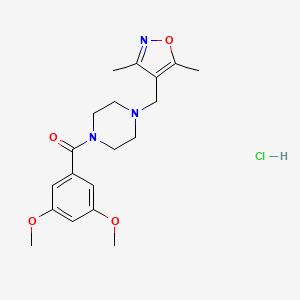
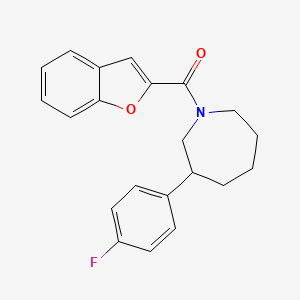
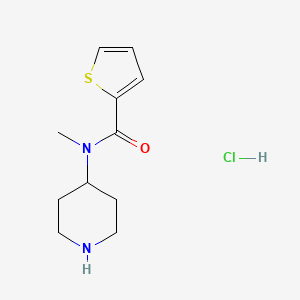
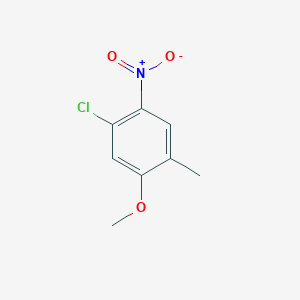
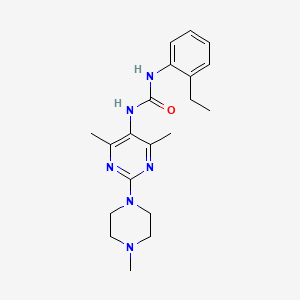
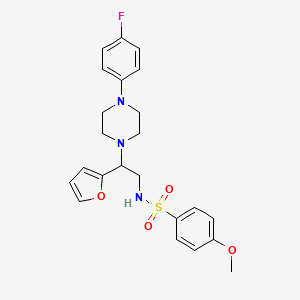
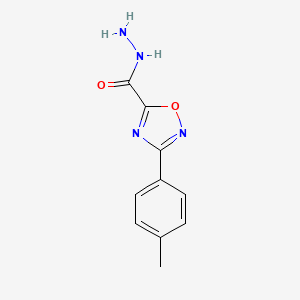
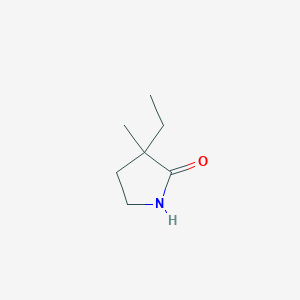
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2506501.png)
